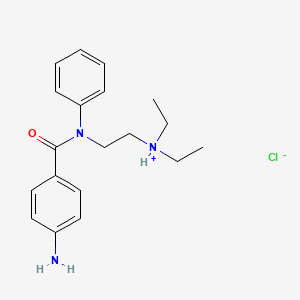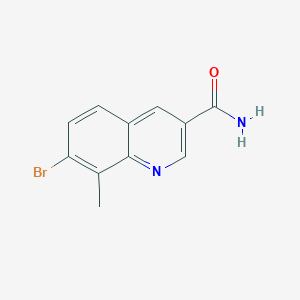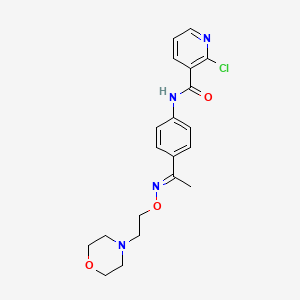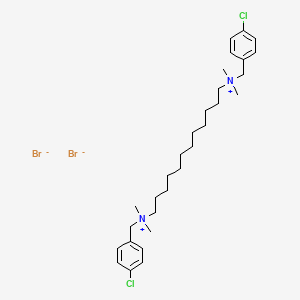
1,12-Dodecanediaminium, N,N'-bis((4-chlorophenyl)methyl)-N,N,N',N'-tetramethyl-, dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in various applications, including disinfectants, surfactants, and fabric softeners.
Métodos De Preparación
The synthesis of 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide typically involves the reaction of 1,12-dodecanediamine with 4-chlorobenzyl chloride in the presence of a methylating agent such as methyl iodide. The reaction conditions often include an organic solvent like dichloromethane and a base such as sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the replacement of the chlorophenyl groups with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in developing new antimicrobial agents and disinfectants.
Industry: The compound is used in the formulation of cleaning agents, fabric softeners, and surfactants due to its surface-active properties.
Mecanismo De Acción
The mechanism by which 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide exerts its effects involves the disruption of microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the compound’s hydrophobic and hydrophilic regions, which allow it to integrate into the membrane and destabilize it.
Comparación Con Compuestos Similares
1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide can be compared with other quaternary ammonium compounds such as benzalkonium chloride and cetyltrimethylammonium bromide. While all these compounds share antimicrobial properties, 1,12-Dodecanediaminium, N,N’-bis((4-chlorophenyl)methyl)-N,N,N’,N’-tetramethyl-, dibromide is unique due to its specific structural features, such as the presence of chlorophenyl groups and a longer alkyl chain, which may enhance its antimicrobial efficacy and surface activity.
Similar compounds include:
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
- Dodecyltrimethylammonium chloride
These compounds are widely used in similar applications but may differ in their specific properties and effectiveness.
Propiedades
Número CAS |
24737-60-8 |
|---|---|
Fórmula molecular |
C30H48Br2Cl2N2 |
Peso molecular |
667.4 g/mol |
Nombre IUPAC |
(4-chlorophenyl)methyl-[12-[(4-chlorophenyl)methyl-dimethylazaniumyl]dodecyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C30H48Cl2N2.2BrH/c1-33(2,25-27-15-19-29(31)20-16-27)23-13-11-9-7-5-6-8-10-12-14-24-34(3,4)26-28-17-21-30(32)22-18-28;;/h15-22H,5-14,23-26H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
YKYJZUGHTFVSFH-UHFFFAOYSA-L |
SMILES canónico |
C[N+](C)(CCCCCCCCCCCC[N+](C)(C)CC1=CC=C(C=C1)Cl)CC2=CC=C(C=C2)Cl.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


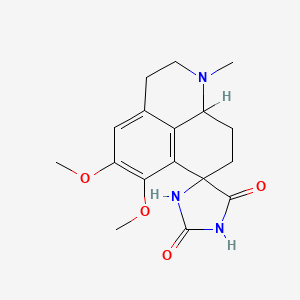
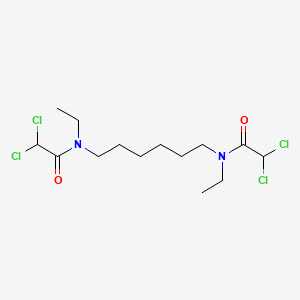
![L-Phenylalanine,4-[(1,1-dimethylethyl)thio]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13743420.png)
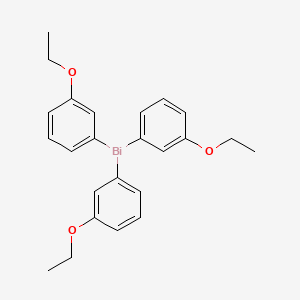
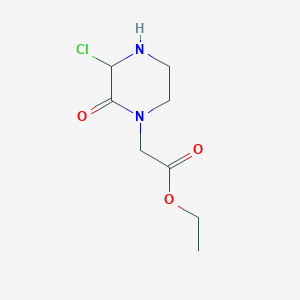

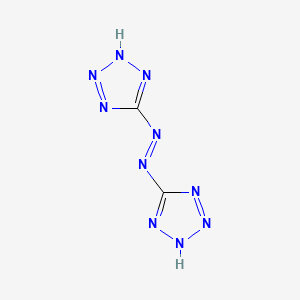
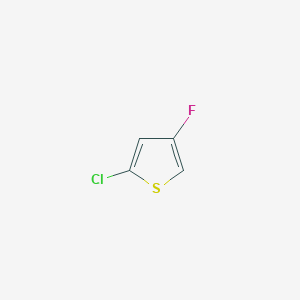
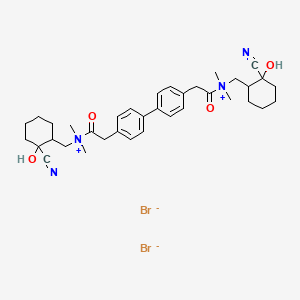

![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
